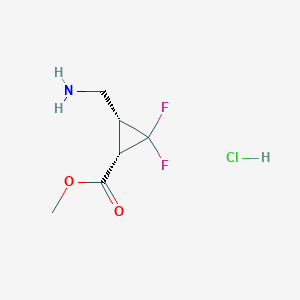

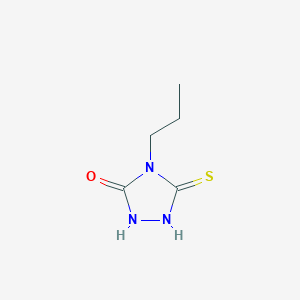

![molecular formula C21H24N2O5S B2546267 ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-07-1](/img/structure/B2546267.png)

ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic molecule that is likely to have multiple functional groups, including ester, ketone, amide, and possibly aromatic and heteroaromatic systems. While the specific molecule is not directly discussed in the provided papers, the papers do provide insights into similar compounds and their reactions, which can be used to infer some aspects of the molecule .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of pyridine carboxylates with various nucleophiles. For instance, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to afford phenoxymethyl and methoxymethyl derivatives, and with N-nucleophiles to provide dimethylaminomethyl derivatives and trisubstituted pyrrolopyridinones . This suggests that the synthesis of the target molecule could involve similar nucleophilic substitution reactions, possibly using a chloromethyl intermediate that could react with a phenoxypropanoyl group.

Molecular Structure Analysis

The molecular structure of related compounds shows a tendency to form nearly planar structures, as seen in the crystal structures of polysubstituted pyridines . These structures are stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. For the molecule , similar planarity and stabilizing interactions could be expected, which would influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve transformations that lead to the formation of new heterocyclic systems. For example, ethyl 2-aminothiazole-5-carboxylate derivatives can be transformed into thiazolopyridine derivatives upon reaction with aromatic amines or hydrazines . This indicates that the target molecule could also undergo reactions that lead to the formation or modification of heterocyclic rings, potentially through reactions with amines or other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of intermolecular interactions, such as hydrogen bonding and π interactions, would affect its melting point, solubility, and crystal packing . The electronic properties of the molecule, such as its dipole moment and electron distribution, would be affected by the presence of the heteroaromatic thienopyridine core and the substituents attached to it.

Aplicaciones Científicas De Investigación

Synthesis Techniques

Research has explored various synthesis techniques for similar heterocyclic compounds, demonstrating their utility in creating complex molecules. For instance, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, which are structurally related to the compound . This method emphasizes the regioselectivity and high yields achievable with specific catalysts (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compound Synthesis

Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, a process that can be relevant to synthesizing similar compounds. The methodology involves direct formation from certain precursors, highlighting the potential for diverse heterocyclic compound synthesis (Santilli, Kim, & Wanser, 1971).

Potential Applications

The research on heterocyclic compounds often targets their potential applications in medicinal chemistry and material science. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were screened for antimicrobial activities. Such studies illustrate the broad applicability of heterocyclic compounds in developing new pharmaceuticals (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Advanced Materials Development

Heterocyclic compounds also find applications in the development of advanced materials. Ershov et al. (2019) conducted a study on the synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, investigating their spectral-fluorescent properties. This research suggests the potential use of similar compounds in materials science, particularly in creating materials with specific photophysical properties (Ershov et al., 2019).

Propiedades

IUPAC Name |

ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-3-27-21(26)19-16-9-11-23(14(2)24)13-17(16)29-20(19)22-18(25)10-12-28-15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQVTNVYPQPAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

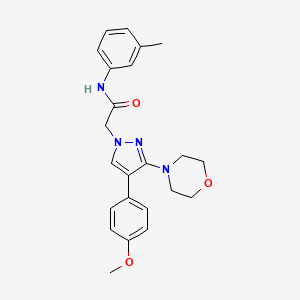

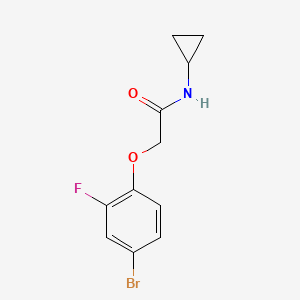

![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)

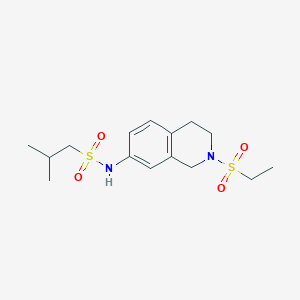

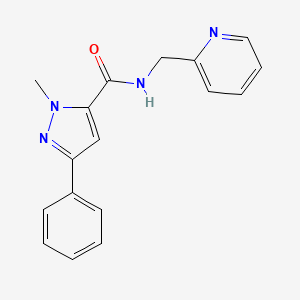

![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2546186.png)

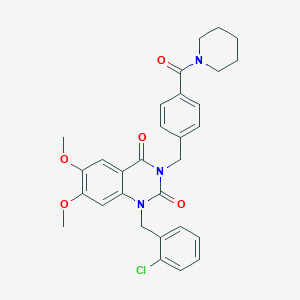

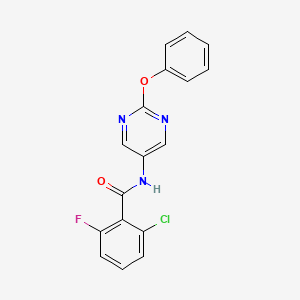

![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)

![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)

![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)